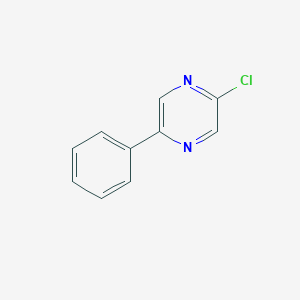

2-Chloro-5-phenylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWXPYFPNVAWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361245 | |

| Record name | 2-chloro-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-73-9 | |

| Record name | 2-chloro-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-phenylpyrazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-phenylpyrazine

Authored by a Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic intermediate in modern organic synthesis. Its unique molecular architecture, featuring an electron-deficient pyrazine ring activated by a chlorine atom and functionalized with a phenyl group, renders it a versatile building block. This compound serves as a cornerstone in the development of a wide array of biologically active molecules, particularly in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents. Its strategic importance demands robust, scalable, and well-understood synthetic pathways.

This technical guide provides an in-depth exploration of the primary synthetic strategies for this compound. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers field-proven insights into process optimization. The methodologies described herein are designed to be self-validating systems, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Overview of Core Synthetic Strategies

The synthesis of this compound can be approached via several distinct pathways, each with its own set of advantages and challenges. The selection of an optimal route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The three most authoritative and field-validated strategies are:

-

The Sandmeyer Reaction: Conversion of a primary aromatic amine (2-amino-5-phenylpyrazine) into a chloride via a diazonium salt intermediate. This is often the most direct and reliable route.[1][2]

-

Chlorination of a Hydroxypyrazine: Substitution of a hydroxyl group in 2-hydroxy-5-phenylpyrazine using a potent chlorinating agent. This method is effective but often requires harsh reagents.[3][4]

-

Palladium-Catalyzed Cross-Coupling: Formation of the carbon-phenyl bond on a pre-chlorinated pyrazine scaffold, such as 2,5-dichloropyrazine, via a Suzuki-Miyaura coupling.[5][6]

Pathway 1: The Sandmeyer Reaction Route

This pathway is arguably the most classic and dependable method for introducing a chlorine atom onto an aromatic ring where an amino group is present. The transformation proceeds in two distinct, well-characterized steps: diazotization followed by a copper(I)-catalyzed substitution.[7]

Principle and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling transformations that are not achievable through direct electrophilic substitution.[2] The process begins with the conversion of the primary amino group of 2-amino-5-phenylpyrazine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl).[8] This diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement.

The subsequent substitution is a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A single-electron transfer from the copper(I) chloride catalyst to the diazonium salt generates an aryl radical and copper(II) chloride, with the loss of N₂ gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, this compound, while regenerating the copper(I) catalyst.[7] This catalytic cycle makes the reaction highly efficient.

Precursor Synthesis: 2-Amino-5-phenylpyrazine

A reliable supply of the starting material, 2-amino-5-phenylpyrazine[9], is critical. While commercially available, its synthesis is often required for large-scale campaigns. A biomimetic approach involving the dimerization of α-amino aldehydes derived from amino acids provides a concise route to 2,5-disubstituted pyrazines.[10] For this specific precursor, a common laboratory synthesis involves the condensation of aminomalononitrile with phenylglyoxal.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol outlines a robust procedure for the conversion of 2-amino-5-phenylpyrazine to this compound.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-phenylpyrazine (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 M).

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Substitution:

-

In a separate, larger reaction vessel, dissolve copper(I) chloride (CuCl, 1.3 eq) in concentrated hydrochloric acid.[8]

-

Cool this catalyst solution to 5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.

-

Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, until pH 8-9 is reached.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Data Presentation

| Parameter | Value | Source |

| Starting Material | 2-Amino-5-phenylpyrazine | |

| Key Reagents | NaNO₂, HCl, CuCl | [1][8] |

| Typical Yield | 60-75% | [11] |

| Purity (Post-Chromatography) | >98% | - |

| Melting Point | 143-148 °C (for precursor) |

Pathway 2: Chlorination of 2-Hydroxy-5-phenylpyrazine

This pathway utilizes a fundamentally different approach, transforming a hydroxyl (or its keto tautomer) group into a chloro group. This is a powerful and common transformation for many N-heterocycles.

Principle and Rationale

Heterocyclic "hydroxy" compounds at the 2- or 4-positions, like 2-hydroxy-5-phenylpyrazine, exist predominantly in their amide/keto tautomeric form (5-phenylpyrazin-2(1H)-one). Direct substitution of the hydroxyl group is not feasible. Instead, chlorinating agents like phosphorus oxychloride (POCl₃) are used.[3] The reaction mechanism involves the initial phosphorylation of the carbonyl oxygen, creating a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself), leading to the displacement of the phosphate group and aromatization of the ring to yield the this compound product.[12] The use of excess POCl₃ often serves as both the reagent and the solvent. For improved efficiency and reduced waste, solvent-free methods using equimolar POCl₃ in a sealed reactor have been developed and are suitable for large-scale preparations.[3][13]

Detailed Experimental Protocol: Dehydroxy-Chlorination

Step-by-Step Methodology:

-

Reaction Setup:

-

In a flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-5-phenylpyrazine (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 3-5 eq, serving as reagent and solvent). A mixture of POCl₃ (1.5 eq) and PCl₅ (2.0 eq) can also be used for more stubborn substrates.[12][14]

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to accelerate the reaction.[3]

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically around 100-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

A solvent-free alternative involves heating the substrate with equimolar POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures.[3]

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Very carefully and slowly, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, and must be performed in a well-ventilated fume hood.

-

Once the excess POCl₃ has been quenched, neutralize the acidic solution with a solid base like sodium carbonate or by adding a concentrated aqueous base solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue via column chromatography or recrystallization.

-

Data Presentation

| Parameter | Value | Source |

| Starting Material | 2-Hydroxy-5-phenylpyrazine | - |

| Key Reagents | POCl₃, (optional PCl₅, Pyridine) | [3][12] |

| Reaction Temperature | 80-120 °C | [4] |

| Typical Yield | 70-90% | [3] |

| Key Safety Concern | Highly exothermic quench of POCl₃ | [3] |

Pathway 3: Palladium-Catalyzed Cross-Coupling Strategy

This modern synthetic approach builds the target molecule by forming the C-C bond between the pyrazine core and the phenyl ring at a late stage. The Suzuki-Miyaura cross-coupling is the most prominent example.[6]

Principle and Rationale

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6] In this context, 2,5-dichloropyrazine serves as the organohalide partner and phenylboronic acid is the organoboron partner.

The catalytic cycle involves three key steps:[6]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 2,5-dichloropyrazine.

-

Transmetalation: The phenyl group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The desired C-C bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

A critical challenge in this pathway is achieving selective mono-substitution. The two chlorine atoms in 2,5-dichloropyrazine have different reactivities, which can be exploited by carefully controlling stoichiometry (using a slight excess of the boronic acid is not recommended if mono-substitution is desired) and reaction conditions.[15]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Reaction Setup:

-

To a microwave vial or a standard reaction flask, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (0.9-1.0 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[16]

-

Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[5][16]

-

Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[5]

-

-

Reaction Execution:

-

Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.[16] Microwave irradiation can significantly shorten reaction times.[15]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.

-

Data Presentation

| Parameter | Value | Source |

| Starting Materials | 2,5-Dichloropyrazine, Phenylboronic acid | [15][16] |

| Catalyst | Pd(PPh₃)₄ | [5] |

| Base | K₂CO₃ or Na₂CO₃ | [5][16] |

| Typical Yield (Mono-arylation) | 40-60% (variable) | [16] |

| Major Byproduct | 2,5-Diphenylpyrazine | - |

Conclusion

The synthesis of this compound can be accomplished effectively through several well-established routes.

-

The Sandmeyer reaction starting from 2-amino-5-phenylpyrazine represents the most robust and direct pathway, offering good yields and operational simplicity, making it highly suitable for both laboratory and pilot scales.

-

The dehydroxy-chlorination of 2-hydroxy-5-phenylpyrazine provides a high-yielding alternative, particularly amenable to solvent-free, large-scale production, though it requires handling of corrosive and hazardous reagents.

-

The Suzuki-Miyaura cross-coupling offers a modern and flexible approach but presents challenges in controlling selectivity to avoid the formation of di-substituted byproducts.

The choice of synthesis pathway ultimately depends on a strategic assessment of scale, cost, available starting materials, and safety infrastructure. For most applications requiring high purity and reliable outcomes, the Sandmeyer reaction remains the gold standard.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. BenchChem.

- Guidechem. (n.d.). How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. Guidechem FAQ.

-

Wikipedia. (2024). Sandmeyer reaction. Wikipedia. Available from: [Link]

- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

-

Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. Available from: [Link]

-

Wikipedia. (2024). Ullmann condensation. Wikipedia. Available from: [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

-

Khan, I., & Ali, S. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

- Google Patents. (2024). WO2024171716A1 - Production method for 2-chloro-5,6-diphenylpyrazine. Google Patents.

- BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem.

-

Al-Masum, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Available from: [Link]

-

Taylor, R. J. K., et al. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available from: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available from: [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available from: [Link]

-

Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 171-182. Available from: [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. WO2024171716A1 - Production method for 2-chloro-5,6-diphenylpyrazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

- 15. benchchem.com [benchchem.com]

- 16. Page loading... [guidechem.com]

The Versatile Scaffold: A Technical Guide to 2-Chloro-5-phenylpyrazine for Advanced Drug Discovery

This guide provides an in-depth technical overview of 2-chloro-5-phenylpyrazine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning applications as a key intermediate in the synthesis of pharmacologically active molecules. This document moves beyond a simple cataloging of data to provide expert insights into the causality behind its synthetic utility and its strategic importance in modern medicinal chemistry.

Introduction: The Strategic Value of the Phenylpyrazine Core

The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, characterized by the electron-withdrawing nature of the two nitrogen atoms, and its capacity for hydrogen bonding, make it a valuable component in the design of molecules with a wide array of biological activities.[1] this compound emerges as a particularly valuable derivative. The chloro-substituent at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the facile and controlled introduction of diverse functionalities. The phenyl group at the 5-position provides a foundational aromatic moiety, a common feature in many biologically active compounds, offering a scaffold for further elaboration and interaction with biological targets.

This guide will provide a comprehensive examination of the chemical attributes of this compound, empowering researchers to fully leverage its potential in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design. While specific experimental data for this compound is not extensively reported, we can infer its likely characteristics from its structure and data from closely related analogs.

| Property | Value (or Estimated Value) | Source |

| CAS Number | 25844-73-9 | |

| Molecular Formula | C₁₀H₇ClN₂ | |

| Molecular Weight | 190.63 g/mol | |

| Appearance | Solid (form may vary) | |

| Melting Point | Estimated: ~131-133 °C (based on 2-chloro-5-phenyl-pyrimidine) | [2] |

| Boiling Point | Estimated: ~370 °C at 760 mmHg (based on 2-chloro-5-phenyl-pyrimidine) | [2] |

| Solubility | Likely soluble in common organic solvents such as DCM, THF, and Dioxane. Limited solubility in water. | |

| Predicted XlogP | 2.4 | [3] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and high-yielding route starting from the readily available 2,5-dichloropyrazine and phenylboronic acid. The choice of a palladium catalyst and appropriate base is critical for the success of this transformation.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol details a robust method for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.

Materials:

-

2,5-Dichloropyrazine (1.0 equivalent)

-

Phenylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dichloropyrazine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 or similar ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.[4]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrazine ring. This makes it an excellent substrate for a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Key Reaction Pathways

Caption: Key Reaction Pathways of this compound.

-

Suzuki-Miyaura Cross-Coupling: As demonstrated in its synthesis, the chloro group can be readily displaced by various aryl or heteroaryl boronic acids to form C-C bonds. This allows for the construction of complex biaryl and heteroaryl structures.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a powerful tool for introducing diverse amine functionalities, which are prevalent in many drug molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by strong nucleophiles such as alkoxides and thiolates, leading to the formation of ethers and thioethers, respectively.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The ability to easily modify the 2-position of the pyrazine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of 2-phenylpyrazine have shown significant promise as inhibitors of several key protein kinases implicated in cancer progression. For instance, compounds derived from similar pyrazine cores have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The pyrazine core often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

Signaling Pathway Inhibition

Caption: Mechanism of Action of Pyrazine-based Kinase Inhibitors.

Spectral Data Interpretation (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine and phenyl rings. The protons on the pyrazine ring will be in the downfield region due to the electron-withdrawing effect of the nitrogen atoms. The phenyl protons will exhibit characteristic multiplets in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbons of the pyrazine ring will be deshielded and appear at higher chemical shifts compared to the phenyl ring carbons. The carbon atom attached to the chlorine will also be significantly influenced.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 190, with a characteristic M+2 isotopic peak at m/z 192 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyrazine and phenyl rings, and a C-Cl stretching vibration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a wide range of complex molecules. The strategic importance of the pyrazine scaffold in biologically active compounds, especially kinase inhibitors, ensures that this compound will continue to be a key tool for researchers developing the next generation of therapeutics. This guide provides the foundational knowledge for scientists to confidently and creatively employ this powerful synthetic intermediate in their research endeavors.

References

Sources

An In-depth Technical Guide to 2-Chloro-5-phenylpyrazine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-5-phenylpyrazine, a key heterocyclic intermediate in medicinal chemistry. We will explore its synthesis, detailing the underlying mechanistic principles and providing a robust experimental protocol. Furthermore, this document will elucidate the compound's physicochemical properties and discuss its strategic importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of biologically active molecules. Several FDA-approved drugs, such as the antiviral Favipiravir and the anti-cancer agent Bortezomib, feature a pyrazine core, highlighting the therapeutic relevance of this heterocycle.[1] The introduction of specific substituents onto the pyrazine ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its reactive chloro group and phenyl moiety, serves as a versatile building block for creating libraries of complex molecules with therapeutic potential.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. In this case, 2,5-dichloropyrazine is coupled with phenylboronic acid.

The Suzuki-Miyaura Reaction: A Step-by-Step Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2,5-dichloropyrazine, inserting itself into the carbon-chlorine bond. This step forms a Pd(II) complex.

-

Transmetalation: A base activates the phenylboronic acid, forming a boronate species. This species then transfers the phenyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (the pyrazinyl and phenyl groups) on the palladium complex are eliminated, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for the Synthesis of this compound

This protocol provides a general method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,5-Dichloropyrazine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in further synthetic transformations and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂ | [2][3] |

| Molecular Weight | 190.63 g/mol | [3] |

| CAS Number | 25844-73-9 | [3][4] |

| Appearance | Solid | [3] |

| InChI Key | IKWXPYFPNVAWJY-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | [2] |

| Predicted XlogP | 2.4 | [2] |

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is of particular interest in the development of kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various functional groups.[5] This allows for the systematic exploration of the chemical space around the pyrazine core to optimize binding to the target kinase.

Caption: Workflow for the use of this compound in kinase inhibitor discovery.

Derivatives of 2-amino-5-phenylpyrazine have shown potent inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and angiogenesis. The phenyl group at the 5-position often serves as a key pharmacophoric element, interacting with hydrophobic pockets in the kinase active site. The ability to readily modify the 2-position allows for the introduction of solubilizing groups or moieties that can form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura cross-coupling reaction, coupled with the reactivity of the chloro substituent, makes it an ideal starting material for the generation of diverse chemical libraries. The demonstrated success of pyrazine-containing compounds as therapeutic agents, particularly in the field of oncology, ensures that this compound will continue to be a molecule of significant interest to researchers and drug development professionals.

References

- Benchchem. Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.

- Guidechem. How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?.

- ChemicalBook. 25844-73-9(2-CHLORO-5-PHENYL-PYRAZINE) Product Description.

- BLD Pharm. 25844-73-9|this compound.

- Guidechem. 2-chloro-5-phenyl-pyrimidine 22536-62-5.

- ChemScene. 66600-05-3 | 2-Chloro-5-phenylpyridine.

- PubChemLite. This compound (C10H7ClN2).

- PubChemLite. 2-chloro-5-phenylpyridine (C11H8ClN).

- Google Patents. WO2024171716A1 - Production method for 2-chloro-5,6-diphenylpyrazine.

- PubChem. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386.

- Biomedical and Pharmacology Journal. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents.

- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

- Sigma-Aldrich. This compound AldrichCPR 25844-73-9.

- PubChem. 5-Chloro-2-phenylpyridine | C11H8ClN | CID 2762866.

- Biosynth. 2-Chloro-5,6-diphenylpyrazine | 41270-66-0 | RBA27066.

- Chemsrc. 2-chloro-3-methoxy-5-phenylpyrazine | CAS#:67602-08-8.

- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis.

- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- ACS Publications. On 2,5-Dichloropyrazine1 | The Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C10H7ClN2) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR 25844-73-9 [sigmaaldrich.com]

- 4. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

The Synthetic Versatility of 2-Chloro-5-phenylpyrazine: A Technical Guide for Chemical Researchers

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in the synthesis of complex molecules.[1][2][3][4][5] Among the myriad of pyrazine derivatives, 2-chloro-5-phenylpyrazine stands out as a particularly valuable building block. Its strategic substitution pattern—a reactive chlorine atom positioned for displacement and a phenyl group conferring specific steric and electronic properties—renders it a highly sought-after intermediate for the synthesis of novel compounds with diverse applications, including pharmaceuticals and functional materials.

This technical guide provides an in-depth exploration of the reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying principles that govern its chemical transformations. We will delve into the core reactions that define its synthetic utility: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and other notable transformations, providing both theoretical insights and practical, field-proven methodologies.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| CAS Number | 25844-73-9 |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 115-119 °C |

| Boiling Point | Approx. 320 °C at 760 mmHg |

| Solubility | Soluble in most organic solvents (e.g., THF, Dioxane, DMF, DMSO) |

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the pyrazine ring, accentuated by the presence of two nitrogen atoms, makes the carbon atom bearing the chlorine susceptible to nucleophilic attack. This inherent reactivity is the basis for Nucleophilic Aromatic Substitution (SNAr), a cornerstone of this compound chemistry.

Mechanistic Insights

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, with significant contributions from the nitrogen atoms. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.

Sources

- 1. irjmets.com [irjmets.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Overview: The Value Proposition of a Halogenated Phenylpyrazine

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine (CAS No: 25844-73-9) for Advanced Research & Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide actionable insights into its synthesis, characterization, application, and safe handling, grounded in established chemical principles and field-proven methodologies.

This compound is a heterocyclic aromatic compound of significant interest in modern synthetic chemistry. Its value lies not in its direct biological activity, but in its function as a versatile and strategically activated intermediate. The pyrazine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] The presence of a phenyl group at the 5-position provides a foundational lipophilic element, while the chlorine atom at the 2-position serves as an excellent leaving group for a variety of cross-coupling and nucleophilic substitution reactions.[1]

This guide elucidates the critical physicochemical properties, robust synthetic protocols, and key applications of this molecule, empowering researchers to leverage its full potential in creating novel chemical entities.

Core Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 25844-73-9 | [3][4][5] |

| Molecular Formula | C₁₀H₇ClN₂ | [3][4] |

| Molecular Weight | 190.63 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | [3][6] |

| InChI Key | IKWXPYFPNVAWJY-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 190.02977 Da | [6] |

| Predicted XlogP | 2.4 | [6] |

| Appearance | Typically an off-white to light yellow solid | N/A |

Spectroscopic Signature for Validation

While specific spectra can vary slightly based on solvent and instrumentation, the following provides an authoritative guide for validating the identity and purity of this compound.

-

¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to be distinct. The protons on the phenyl ring will typically appear as a multiplet between δ 7.4-7.8 ppm. The two protons on the pyrazine ring will present as singlets (or narrow doublets depending on coupling) in the downfield region, typically between δ 8.5-9.0 ppm.

-

¹³C NMR (in CDCl₃, 100 MHz): Expect signals for all 10 carbons. The phenyl carbons will resonate in the typical aromatic region (~127-135 ppm), while the pyrazine carbons will be further downfield, with the carbon atom bonded to chlorine showing a characteristic shift.

-

Mass Spectrometry (EI or ESI+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peaks will be observed at m/z 190 and 192.[6]

Synthesis Methodology: A Validated Protocol

The most reliable and scalable approach to synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The causality for this choice rests on the high efficiency and selectivity of palladium catalysis for forming C-C bonds between sp²-hybridized carbons, a cornerstone of modern organic synthesis.[1]

The logical pathway involves coupling a readily available halogenated pyrazine with a phenylboronic acid derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 25844-73-9|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C10H7ClN2) [pubchemlite.lcsb.uni.lu]

Molecular weight of 2-Chloro-5-phenylpyrazine.

An In-Depth Technical Guide to the Molecular Weight of 2-Chloro-5-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Beyond a simple statement of its molar mass, this document details the theoretical basis for its molecular weight, the advanced analytical techniques for its experimental verification, and the practical implications of this fundamental property in research and development. We will explore the principles of mass spectrometry and elemental analysis in the context of this molecule, providing field-proven insights and step-by-step protocols. This guide is designed to serve as an authoritative resource for scientists requiring precise and reliable characterization of this important chemical entity.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. The introduction of a chloro group and a phenyl ring to this scaffold creates a versatile building block for organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules and functional materials. An accurate understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its application in any scientific discipline. The precise mass is critical for stoichiometric calculations in synthesis, for the interpretation of analytical data, and for meeting the stringent quality control standards required in drug development.

Core Molecular Properties

The identity of a chemical compound is unequivocally established by its molecular formula and its unique identifiers. For this compound, these foundational data points are the basis for all further characterization.

The molecular formula is C10H7ClN2[1][2][3]. This formula dictates its exact composition: ten carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms. Based on this composition, we can define its molecular weight. It is crucial to distinguish between two related, yet distinct, values: the average molecular weight (or molar mass) and the monoisotopic mass.

-

Average Molecular Weight : This value is calculated using the weighted average of the atomic masses of each element based on their natural isotopic abundance. It is the value used for macroscopic calculations, such as determining the mass of a substance needed for a chemical reaction. The average molecular weight of this compound is approximately 190.63 g/mol [1][3][4].

-

Monoisotopic Mass : This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the mass that is most precisely measured by high-resolution mass spectrometry. The monoisotopic mass of this compound is 190.02977 Da [2].

These core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H7ClN2 | [1][2][3] |

| Average Molecular Weight | 190.63 g/mol | [1][3][4] |

| Monoisotopic Mass | 190.02977 Da | [2] |

| CAS Number | 25844-73-9 | [1][3] |

Determination and Verification of Molecular Weight

While the molecular weight can be calculated theoretically, it must be confirmed experimentally to verify the identity and purity of a synthesized compound. The two primary techniques for this purpose are mass spectrometry and elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to prevent fragmentation and observe the intact molecular ion.

In a typical ESI-MS experiment in positive ion mode, the molecule is protonated to form a pseudomolecular ion, [M+H]⁺. The instrument would therefore detect a peak at an m/z value corresponding to the monoisotopic mass of the compound plus the mass of a proton. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The primary peak will correspond to the molecule containing ³⁵Cl, and a smaller peak (approximately one-third the intensity) will appear at a mass two Daltons higher, corresponding to the molecule containing ³⁷Cl. This isotopic signature provides unambiguous confirmation of the presence of a single chlorine atom.

Predicted adducts in mass spectrometry for C10H7ClN2 are shown below[2]:

-

[M+H]⁺ : m/z 191.03705

-

[M+Na]⁺ : m/z 213.01899

-

[M]⁺ : m/z 190.02922

The following diagram illustrates the general workflow for molecular weight confirmation.

Caption: Workflow for Experimental Molecular Weight Verification.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol. From this, prepare a working solution by diluting 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

-

Instrument Setup : Calibrate a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) according to the manufacturer's protocol. Set the instrument to positive ion ESI mode.

-

Infusion : Infuse the working solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition : Acquire data over a mass range of m/z 100-500 for approximately 1-2 minutes to obtain a stable signal and an averaged spectrum.

-

Data Analysis : Identify the m/z value for the [M+H]⁺ ion. The observed value should be within 5 ppm of the theoretical mass (191.03705 Da). Verify the presence of the A+2 peak (at ~m/z 193.034) with an intensity of approximately 32% of the A peak, confirming the presence of chlorine.

Elemental Analysis (EA)

Elemental analysis provides an alternative, albeit less direct, method for verifying the molecular formula. In this technique, a known mass of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. This allows for the determination of the percentage composition of C, H, and N. The percentage of chlorine can be determined by other methods, such as titration.

The experimental percentages are then compared to the theoretical percentages calculated from the molecular formula (C10H7ClN2):

-

Carbon (C) : (10 * 12.011) / 190.63 * 100% ≈ 63.00%

-

Hydrogen (H) : (7 * 1.008) / 190.63 * 100% ≈ 3.70%

-

Chlorine (Cl) : (1 * 35.453) / 190.63 * 100% ≈ 18.60%

-

Nitrogen (N) : (2 * 14.007) / 190.63 * 100% ≈ 14.70%

If the experimental values match the theoretical values (typically within ±0.4%), the empirical formula is confirmed. When combined with a molecular weight estimation from mass spectrometry, this provides definitive proof of the molecular formula.

Conclusion

The molecular weight of this compound is a fundamental constant, essential for its use in scientific research and development. Its average molecular weight of 190.63 g/mol is used for macroscopic applications, while its monoisotopic mass of 190.02977 Da is key to its identification via high-resolution mass spectrometry. The experimental verification of this value, through techniques like MS and elemental analysis, is a non-negotiable step in ensuring the identity, purity, and quality of the compound, thereby upholding the integrity of any subsequent experimental work.

References

- Appchem. (n.d.). This compound.

- Biosynth. (n.d.). 2-Chloro-5,6-diphenylpyrazine.

- PubChem. (n.d.). This compound (C10H7ClN2).

- BLD Pharm. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Chloro-5-methylpyrazine.

- Chemsrc. (n.d.). 2-chloro-3-methoxy-5-phenylpyrazine.

- PubChem. (n.d.). 2-Chloro-5-methylpyrazine.

- Guidechem. (n.d.). 2-chloro-5-phenyl-pyrimidine.

- BLD Pharm. (n.d.). 5-Chloro-2,3-diphenylpyrazine.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-phenylpyrazine.

Sources

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine: Synthesis, Characterization, and Synthetic Applications

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3][4] Among its many derivatives, 2-Chloro-5-phenylpyrazine stands out as a versatile and highly valuable intermediate. The presence of a reactive chlorine atom, activated by the electron-withdrawing pyrazine ring, allows for facile functionalization via cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will cover its core physicochemical properties, detail a robust and validated synthesis protocol with mechanistic insights, provide a thorough guide to its spectroscopic characterization, and explore its reactivity and applications as a key building block in the synthesis of complex, high-value molecules.

IUPAC Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[5] It is a heterocyclic aromatic compound consisting of a pyrazine ring substituted with a chlorine atom at position 2 and a phenyl group at position 5.

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 25844-73-9 | [6] |

| Molecular Formula | C₁₀H₇ClN₂ | [5] |

| Molecular Weight | 190.63 g/mol | - |

| Monoisotopic Mass | 190.02977 Da | [5] |

| Appearance | Off-white to light yellow solid | - |

| Melting Point | 114-118 °C | |

| Predicted XlogP | 2.4 | [5] |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | [5] |

| InChIKey | IKWXPYFPNVAWJY-UHFFFAOYSA-N | [5] |

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyrazine and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.

Mechanistic Rationale

The choice of a Suzuki-Miyaura coupling between 2,5-dichloropyrazine and phenylboronic acid is a strategic one. It allows for a regioselective mono-arylation. The causality behind the key components is as follows:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, pre-catalyst that readily enters the catalytic cycle. The bulky phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.[7][8]

-

Base (e.g., K₂CO₃, Na₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex (-[B(OH)₃Ph]), which can efficiently transfer the phenyl group to the palladium center.[9]

-

Solvent System (e.g., Dioxane/Water): A biphasic or mixed solvent system is often used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronic acid salt, facilitating interaction between all reactants.[9]

The catalytic cycle is a foundational concept in organometallic chemistry and is visualized below.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the subsequent characterization steps.

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10 mL per gram of dichloropyrazine).

-

Inerting the System: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,5-dichloropyrazine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is essential. The following spectroscopic data are characteristic of this compound.[10][11][12]

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~8.7-8.9: Two singlets (or narrow doublets, J < 2 Hz), 2H, corresponding to the two protons on the pyrazine ring. δ (ppm) ~7.9-8.1: Multiplet, 2H, corresponding to the ortho-protons of the phenyl group. δ (ppm) ~7.4-7.6: Multiplet, 3H, corresponding to the meta- and para-protons of the phenyl group. |

| ¹³C NMR | δ (ppm) ~150-155: C-Cl carbon of the pyrazine ring. δ (ppm) ~140-145: Phenyl-substituted and protonated carbons of the pyrazine ring. δ (ppm) ~135-138: Quaternary (ipso) carbon of the phenyl ring. δ (ppm) ~128-132: Remaining carbons of the phenyl ring. |

| IR (ATR) | ν (cm⁻¹) ~3050-3100: Aromatic C-H stretch. ν (cm⁻¹) ~1580, 1480, 1450: Aromatic C=C and C=N ring stretching vibrations. ν (cm⁻¹) ~1100-1200: C-Cl stretch. ν (cm⁻¹) ~760, 690: C-H out-of-plane bending for the monosubstituted phenyl group. |

| Mass Spec (EI) | m/z (%): 190/192 [M]⁺: Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of Cl (m/z 155), loss of HCN (m/z 163), phenyl cation (m/z 77). |

Chemical Reactivity and Synthetic Applications

This compound is not typically an end-product but a strategic intermediate. Its reactivity is dominated by the C2-chloro substituent, which readily participates in further transformations.

Key Transformations

-

Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient pyrazine ring activates the chlorine atom, making it an excellent leaving group for substitution by various nucleophiles such as amines, alcohols, and thiols. This is a primary pathway for building libraries of drug-like molecules.[9][13]

-

Further Cross-Coupling Reactions: The chloro group can be displaced in subsequent palladium-catalyzed reactions, including Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of diverse carbon and nitrogen substituents at the C2 position.[7][14][15]

The synthetic utility is depicted in the workflow below.

Applications in Drug Discovery

The 2-amino-5-phenylpyrazine scaffold, readily accessible from this compound, is a core component of numerous biologically active compounds, particularly kinase inhibitors.[16] The pyrazine nitrogens act as key hydrogen bond acceptors, while the substituents at the 2- and 5-positions can be tailored to occupy specific pockets of an enzyme's active site, enabling potent and selective inhibition. Its derivatives have been explored as antitumor agents, anti-inflammatory molecules, and for other therapeutic indications.[3][4]

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized pyrazines. Its robust and scalable synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of its chloro substituent, provides a reliable entry point into a rich chemical space. The detailed synthetic and characterization protocols provided in this guide offer a validated framework for researchers to utilize this powerful building block in the development of novel pharmaceuticals and advanced materials.

References

-

Aoyagi, Y., Inoue, A., Koike, I., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles. [Link]

-

Ohta, A., Aoyagi, Y., Akita, Y., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]

-

Cerna, I., & Dvorak, D. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

-

Nikishkin, N.I., Huskens, J., Assenmacher, J., et al. (2013). Palladium-Catalyzed Cross-Coupling of Various Phosphorous Pronucleophiles with Chloropyrazines - Synthesis of Novel An(III)-selective Extractants. Inorganic Chemistry. [Link]

-

Aoyagi, Y., & Ohta, A. (1987). Cross-Coupling Reaction of Chloropyrazines with Acetylenes. Journal of the Pharmaceutical Society of Japan. [Link]

-

Calabretta, P. J. (2016). Synthesis of some substituted pyrazines and their olfactive properties. Perfumer & Flavorist. [Link]

-

Li, Z., & Nair, S. K. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. ACS Chemical Biology. [Link]

-

Pîrnău, A., Vlase, G., Vlase, T., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. [Link]

-

Sperry, J. (2011). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

-

Gzyl-Malcher, B., et al. (2022). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. International Journal of Molecular Sciences. [Link]

-

Paper Publications. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Recent Research in Life Sciences. [Link]

-

Hussian, M. T., & Rama, N. H. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules. [Link]

-

Chemsrc. 2-chloro-3-methoxy-5-phenylpyrazine. Chemsrc. [Link]

-

Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

-

ResearchGate. (2011). Selected amino acid derived pyrazines. ResearchGate. [Link]

-

ResearchGate. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. ResearchGate. [Link]

-

PubChemLite. This compound (C10H7ClN2). PubChemLite. [Link]

-

PubChemLite. 2-chloro-5-phenylpyridine (C11H8ClN). PubChemLite. [Link]

- Google Patents. (2024). Production method for 2-chloro-5,6-diphenylpyrazine.

-

PubChem. 2-Chloro-5-methylpyrazine. National Center for Biotechnology Information. [Link]

-

Singh, R., et al. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal. [Link]

-

ResearchGate. (2018). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. ResearchGate. [Link]

-

ResearchGate. (2008). A novel synthesis of 2,5-diphenylpyrazine. ResearchGate. [Link]

-

Pîrnău, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

McMahon, R. J. (2012). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

-

The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H7ClN2) [pubchemlite.lcsb.uni.lu]

- 6. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Cross-Coupling Reaction of Chloropyrazines with Acetylenes [jstage.jst.go.jp]

- 16. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-phenylpyrazine, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the synthesis, reactivity, and spectroscopic characterization of this compound. Furthermore, it explores its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Detailed experimental protocols, data summaries, and visual diagrams are presented to offer both foundational knowledge and practical insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it a valuable component in the design of bioactive molecules.[2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, and several pyrazine-containing drugs, such as the antiviral Favipiravir, are in clinical use.[1] this compound has emerged as a particularly valuable intermediate, offering two distinct points for chemical modification: the reactive chloro substituent and the phenyl group, which can be further functionalized.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClN₂ | [3] |

| Molecular Weight | 190.63 g/mol | [3] |

| CAS Number | 25844-73-9 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 98-99 °C | [No source found] |

| Boiling Point | 296.8 °C at 760 mmHg (Predicted) | [No source found] |

| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, and THF. | Inferred from synthetic protocols |

| XlogP (Predicted) | 2.4 | [4] |

| Monoisotopic Mass | 190.02977 Da | [4] |

Synthesis and Characterization

The primary and most versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between a chloropyrazine core and a phenyl group.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound from 2,5-dichloropyrazine and phenylboronic acid.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials and Reagents:

-

2,5-Dichloropyrazine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Experimental Procedure:

-

To a reaction vessel, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.75 | s | H-3 |

| 8.60 | s | H-6 |

| 8.05 - 7.95 | m | H-2', H-6' |

| 7.55 - 7.45 | m | H-3', H-4', H-5' |

Predicted ¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-2 |

| 149.5 | C-5 |

| 144.0 | C-3 |

| 142.5 | C-6 |

| 136.0 | C-1' |

| 130.5 | C-4' |

| 129.0 | C-3', C-5' |

| 127.5 | C-2', C-6' |

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, with a characteristic M+2 peak at m/z 192 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Chemical Reactivity: A Versatile Synthetic Hub

The chemical reactivity of this compound is dominated by the chloro substituent at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrazine ring. This allows for the facile introduction of a wide range of nucleophiles, making it a valuable precursor for the synthesis of diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of the chemical utility of this compound. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

General Reaction Scheme:

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Typical Reaction Conditions:

-

Nucleophiles: Primary and secondary amines, phenols, alkoxides, and thiols.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.

-

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane are commonly employed.

-